Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-
Brand Name: Vulcanchem
CAS No.: 135735-58-9
VCID: VC15932178
InChI: InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16)
SMILES:
Molecular Formula: C13H7NO4
Molecular Weight: 241.20 g/mol

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-

CAS No.: 135735-58-9

Cat. No.: VC15932178

Molecular Formula: C13H7NO4

Molecular Weight: 241.20 g/mol

* For research use only. Not for human or veterinary use.

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- - 135735-58-9

Specification

CAS No. 135735-58-9
Molecular Formula C13H7NO4
Molecular Weight 241.20 g/mol
IUPAC Name 9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione
Standard InChI InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16)
Standard InChI Key HJLQHBGEPCABIZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- features a tricyclic core comprising a naphthoquinone moiety fused to an isoquinoline ring system. The 9-hydroxy group at position 9 and ketone functionalities at positions 3, 5, and 10 define its reactivity (Figure 1) . The IUPAC name, 9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione, reflects this arrangement, while its SMILES notation (C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O) provides a machine-readable representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₇NO₄
Molecular Weight241.20 g/mol
Exact Mass241.0375 g/mol
PSA (Polar Surface Area)87.49 Ų
LogP1.27
Heavy Atom Count18

The compound’s moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems . Its polar surface area, dominated by ketone and hydroxyl groups, implies susceptibility to hydrogen bonding and solubility in polar solvents .

Synthesis and Structural Elucidation

Synthetic Strategies

The synthesis of benz[g]isoquinoline derivatives typically involves multi-step routes starting from naphthoquinone or anthraquinone precursors. Source details efforts to synthesize analogous compounds via:

  • Pomeranz-Fritsch Reaction: Cyclization of ethoxyvinyl anthraquinones under acidic conditions to form the isoquinoline core .

  • Heck Coupling: Palladium-catalyzed cross-coupling to introduce aryl substituents at position 3 .

For the 9-hydroxy variant, hydroxylation via electrophilic aromatic substitution or late-stage oxidation of a methyl group could be hypothesized, though explicit protocols remain undocumented in available literature .

Table 2: Key Synthetic Intermediates for Analogous Compounds

IntermediateRole in Synthesis
4-[2-(Dimethyl)aminovinyl]benzo[g]isoquinolinePrecursor for sampangine analogs
3-Aryl-1-hydroxybenzo[g]isoquinoline-5,10-dionesAntitumor lead compounds

Analytical Characterization

  • Mass Spectrometry: The exact mass of 241.0375 g/mol (C₁₃H₇NO₄) aligns with high-resolution ESI-MS data .

  • NMR Spectroscopy: While specific spectra are unavailable, analogous compounds show carbonyl signals near δ 180–190 ppm (¹³C) and aromatic protons between δ 7.5–8.5 ppm (¹H) .

Biological Activities and Mechanisms

Table 3: Antitumor Activities of Analogous Compounds

CompoundIC₅₀ (μM)Target Cell Line
3-Phenyl-1-hydroxybenzo[g]isoquinoline-5,10-dione0.12MCF-7 (Breast)
2-Azacleistopholine0.45HeLa (Cervical)

Neuroprotective Effects

Isoquinoline derivatives are known inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease. The 9-hydroxy group may enhance binding to MAO-B’s flavin adenine dinucleotide (FAD) cofactor, though empirical validation is needed.

Research Challenges and Limitations

Synthetic Hurdles

  • Low Yields: Multi-step syntheses of polycyclic isoquinolines often suffer from stepwise efficiencies below 50% .

  • Regioselectivity: Introducing substituents at specific positions (e.g., 9-hydroxy) requires precise control to avoid isomer formation.

Pharmacological Knowledge Gaps

  • ADME/Toxicity Profiles: No data exist on the absorption, distribution, metabolism, excretion, or toxicity of the 9-hydroxy derivative.

  • Target Identification: Hypothesized mechanisms (e.g., topoisomerase inhibition) remain untested for this specific compound.

Future Directions and Applications

Synthetic Chemistry Priorities

  • Flow Chemistry: Continuous-flow systems could improve yield and purity in multi-step syntheses .

  • Enzymatic Hydroxylation: Leveraging cytochrome P450 enzymes for regioselective hydroxylation at position 9.

Biomedical Exploration

  • High-Throughput Screening: Profiling against the NCI-60 cancer cell line panel to identify lead indications .

  • Neuroprotection Assays: Evaluating MAO-B inhibition and neuroprotective efficacy in vitro and in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator